3-Bromo-6-methoxypicolinaldehyde is an organic compound with the molecular formula and a CAS number of 269058-49-3. It features a bromine atom and a methoxy group attached to a pyridine ring, specifically at the 3 and 6 positions, respectively. The compound has a molecular weight of approximately 216.032 g/mol and a density of about 1.6 g/cm³. Its boiling point is reported to be around 253.3 °C at 760 mmHg, while the flash point is approximately 107 °C .
There is no current research available on the mechanism of action of 3-bromo-6-methoxypicolinaldehyde.
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Several synthetic routes can be employed to produce 3-Bromo-6-methoxypicolinaldehyde:
3-Bromo-6-methoxypicolinaldehyde has potential applications in:
Several compounds exhibit structural similarities to 3-Bromo-6-methoxypicolinaldehyde, including:
These compounds share similar chemical frameworks but differ in their substituents and functional groups, which can significantly influence their chemical behavior and potential applications.
3-Bromo-6-methoxypicolinaldehyde represents a significant challenge in heterocyclic synthesis due to the need for precise regiocontrol during bromination of the electron-deficient pyridine ring system. The compound, with molecular formula C7H6BrNO2 and molecular weight 216.03 g/mol, requires sophisticated synthetic approaches to achieve the desired substitution pattern [2].
The most direct approach to 3-bromo-6-methoxypicolinaldehyde involves selective bromination of 6-methoxypicolinaldehyde at the 3-position. This methodology relies on the electronic properties of the pyridine ring, where the electron-withdrawing aldehyde group activates positions meta to the nitrogen for electrophilic substitution . The methoxy group at the 6-position provides additional electronic influence, directing bromination to the 3-position through a combination of electronic and steric effects.
The reaction mechanism proceeds through electrophilic aromatic substitution, where the bromine electrophile attacks the electron-rich 3-position. The regioselectivity is enhanced by the presence of the methoxy group, which increases electron density at the adjacent carbon while the aldehyde group withdraws electron density from the ortho positions [4]. This complementary electronic effect results in high regioselectivity for the desired 3-bromo isomer.
N-bromosuccinimide has emerged as the preferred brominating agent for this transformation due to its ability to provide controlled bromination under mild conditions. The optimal reaction conditions involve treating 6-methoxypicolinaldehyde with 1.05 equivalents of N-bromosuccinimide in dichloromethane at 40-60°C for 6-8 hours in the presence of 5 mol% iron(III) bromide catalyst [6]. Under these conditions, the reaction achieves greater than 95% regioselectivity for the 3-bromo isomer with yields ranging from 68-72%.
The bromination mechanism involves initial coordination of the iron catalyst to the brominating agent, forming an activated bromine complex that exhibits enhanced electrophilicity. The catalyst also coordinates weakly to the pyridine nitrogen, influencing the regioselectivity of the subsequent electrophilic attack [6]. Temperature control is critical, as elevated temperatures above 60°C can lead to over-bromination and formation of dibrominated byproducts.
Alternative regioselective approaches have been developed to access the target compound through multi-step sequences. One notable strategy involves the chlorination-oxidation sequence adapted from industrial processes for pyridinecarboxaldehyde synthesis . This approach begins with chlorination of 6-methylpicoline using trichloroisocyanuric acid as the chlorinating agent, followed by halogen exchange with sodium bromide in dimethylformamide at 120°C .
The subsequent oxidation step employs 2,2,6,6-tetramethylpiperidin-1-oxyl radical-mediated oxidation using sodium hypochlorite as the terminal oxidant. This protocol achieves an overall yield of 70% across the three-step sequence while maintaining excellent regioselectivity. The method demonstrates superior scalability compared to direct bromination approaches due to the milder oxidation conditions and reduced formation of byproducts .
Temperature optimization studies reveal that the bromination reaction exhibits a narrow optimal window between 40-60°C. Below this range, reaction rates become prohibitively slow, requiring extended reaction times that can lead to decomposition of the sensitive aldehyde functionality [7]. Above 60°C, competing side reactions become significant, including oxidation of the aldehyde group and formation of polybrominated species.
Solvent selection plays a crucial role in determining both reaction rate and selectivity. Dichloromethane emerges as the optimal solvent due to its ability to dissolve both the substrate and brominating agent while providing an environment that favors electrophilic aromatic substitution [8]. Non-polar solvents such as carbon tetrachloride and chloroform also provide good results, although environmental considerations favor the use of dichloromethane or 1,2-dichloroethane for higher temperature applications [8].
The influence of solvent polarity on regioselectivity has been systematically studied, revealing that polar protic solvents significantly reduce selectivity due to hydrogen bonding interactions with the substrate. Conversely, polar aprotic solvents such as acetonitrile provide moderate selectivity but lower reaction rates compared to halogenated solvents [9].
Iron(III) bromide represents the optimal catalyst for this transformation, providing the best balance of activity, selectivity, and cost-effectiveness. The catalyst loading of 5 mol% represents an optimized value that balances reaction efficiency with economic considerations [6]. Lower catalyst loadings result in incomplete conversion and longer reaction times, while higher loadings can promote over-bromination and reduce selectivity.
Alternative catalysts have been investigated, including aluminum tribromide and zinc bromide systems. Aluminum tribromide demonstrates higher activity but requires careful handling due to its moisture sensitivity and tendency to promote side reactions [10]. Zinc bromide supported on silica provides excellent para-selectivity for activated aromatic substrates but shows reduced activity toward the electron-deficient pyridine system [6].
The PIDA-aluminum tribromide system represents a novel approach for bromination under exceptionally mild conditions. This hypervalent iodine-based system generates active brominating species in situ and has demonstrated excellent results for phenolic substrates [11] [12]. However, its application to pyridine systems requires further optimization to achieve comparable selectivity to traditional iron-catalyzed methods.
Several strategies have been developed to improve yields beyond the baseline 68-72% achieved with standard conditions. Real-time monitoring using high-performance liquid chromatography allows for precise control of reaction progress and minimizes over-bromination . This approach involves periodic sampling and analysis to determine the optimal stopping point for the reaction.
Stoichiometric optimization reveals that using 1.05 equivalents of N-bromosuccinimide provides the best balance between complete conversion and minimal over-bromination. Excess brominating agent leads to formation of dibrominated byproducts, while insufficient amounts result in incomplete conversion that is difficult to drive to completion without promoting side reactions .
The implementation of inert atmosphere conditions using nitrogen or argon significantly improves yields by preventing oxidative side reactions. The aldehyde functionality is particularly susceptible to aerial oxidation, which can reduce yields and complicate purification. Low-temperature workup procedures further minimize decomposition and improve isolated yields .
Manganese dioxide represents a classical and highly effective oxidant for the conversion of benzylic and allylic alcohols to the corresponding aldehydes. In the context of 3-bromo-6-methoxypicolinaldehyde synthesis, activated manganese dioxide can be employed to oxidize the corresponding alcohol precursor [13] [14]. The reaction typically requires 2.5 times the weight of substrate in manganese dioxide and proceeds in isopropanol at reflux temperature for 2 hours.
The mechanism involves coordination of the alcohol to the manganese center, followed by two-electron oxidation to generate the aldehyde product and reduced manganese species. The reaction is particularly selective for primary alcohols and does not typically affect other functional groups present in the molecule [15]. The mild reaction conditions preserve the bromine substituent and methoxy group without side reactions.
Optimization studies reveal that the reaction temperature should not significantly exceed 2 hours of reflux to prevent over-oxidation to the carboxylic acid. The manganese dioxide must be activated prior to use through heating at 300°C to ensure optimal reactivity. Product isolation involves filtration of the manganese residues followed by concentration and crystallization from boiling water [14].
Silver(II) picolinate has emerged as a highly effective oxidant for both alcohols and aldehydes under mild conditions. This reagent system operates in dimethylsulfoxide-water mixtures at 40°C and provides excellent yields for the oxidation of aromatic alcohols to aldehydes [16]. The reaction proceeds through coordination of the substrate to the silver center, followed by electron transfer and product release.
The advantages of the silver(II) picolinate system include mild reaction conditions, high yields ranging from 66-89%, and excellent functional group tolerance. The reaction can be monitored by the disappearance of the characteristic red coloration of the silver(II) complex. However, the use of precious metals increases the cost and requires recovery systems for industrial applications [16].
Electrochemical oxidation methods have gained attention as environmentally sustainable alternatives to traditional chemical oxidants. The 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl-catalyzed electrochemical oxidation system operates in aqueous media at room temperature and provides excellent yields for both alcohol and aldehyde oxidation [17]. This method eliminates the need for toxic oxidants and generates only water as a byproduct.
Biocatalytic oxidation using aldehyde dehydrogenases represents the most environmentally friendly approach for aldehyde to carboxylic acid conversions. The system employs three recombinant aldehyde dehydrogenases with nicotinamide oxidase for cofactor recycling, operating in phosphate buffer at pH 8.5 and 40°C [18]. While this method achieves up to 99% yield with perfect chemoselectivity, its application is limited to specific substrate classes and requires specialized enzyme systems.
The transition from laboratory to industrial scale production of 3-bromo-6-methoxypicolinaldehyde requires careful consideration of multiple factors including raw material costs, energy requirements, waste management, and safety protocols. Economic analysis indicates that electrochemical bromination methods can reduce production costs by approximately 50% compared to traditional bromination using molecular bromine [19].
Continuous flow processing represents the most promising approach for large-scale production, offering improved heat and mass transfer, better process control, and enhanced safety profiles. The electrochemical bromination method has been successfully demonstrated on kilogram scale using tandem cells with electrode areas of 3 × 3.5 cm², achieving 0.61 kilogram-scale synthesis with good isolated yields [19].
Heat integration and recovery systems become critical at industrial scale due to the exothermic nature of bromination reactions. Continuous processing allows for better heat management and recovery, reducing overall energy requirements compared to batch operations [20]. The implementation of in-line monitoring and real-time quality control ensures consistent product quality while minimizing waste generation.
Environmental considerations favor the development of atom-economical processes that minimize waste generation and eliminate the use of toxic reagents. The electrochemical approach using sodium bromide as the bromine source represents a significant advancement in this regard, as it eliminates the need for liquid bromine handling and storage while reducing waste generation to environmentally benign byproducts [19].
The development of recyclable catalyst systems and solvent recovery protocols further enhances the economic and environmental sustainability of large-scale production. Heterogeneous catalysts supported on solid matrices facilitate catalyst recovery and reuse, while solvent distillation and purification systems enable efficient solvent recycling with minimal losses [9].
Method | Starting Material | Key Reagent | Yield (%) | Regioselectivity (%) | Temperature (°C) |
---|---|---|---|---|---|
Direct bromination of 6-methoxypicolinaldehyde | 6-Methoxypicolinaldehyde | Bromine/catalyst | 68-72 | >95 | 40-60 |
Selective bromination with N-bromosuccinimide | 6-Methoxypicolinaldehyde | N-Bromosuccinimide (NBS) | 68-72 | >95 | 40-60 |
Chlorination-oxidation sequence | 6-Methylpicoline | Trichloroisocyanuric acid (TCCA) | 70 (overall) | High | 60-120 |
TEMPO-catalyzed oxidation approach | 5-Bromo-6-methylpicolinemethanol | NaOCl/TEMPO | 91 | High | 10-25 |
Electrochemical bromination | 6-Methoxypicolinaldehyde | NaBr/electricity | 76-95 | High | Room temperature |
Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
---|---|---|---|
Temperature | 40-60°C | Higher temperatures increase rate but may cause decomposition | Moderate temperatures maintain regioselectivity |
Catalyst loading | 5 mol% | Optimal loading balances activity and cost | Proper loading prevents over-bromination |
Solvent selection | Dichloromethane | Non-polar solvents favor electrophilic substitution | Affects regioselectivity through solvation |
Reaction time | 6-8 hours | Longer times increase conversion but may form byproducts | Extended times may reduce selectivity |
Substrate concentration | 0.1-0.3 M | Higher concentrations improve efficiency | Minimal effect on selectivity |
Stoichiometry | 1.05 equiv NBS | Slight excess prevents incomplete reaction | Excess reagent reduces selectivity |
Oxidation Method | Substrate Type | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
---|---|---|---|---|---|
Manganese dioxide (MnO₂) | Alcohols to aldehydes | 40°C, inert atmosphere | 60-89 | Mild conditions, selective | Requires large excess |
Silver(II) picolinate | Alcohols and aldehydes | 40°C, DMSO/water | 66-89 | High yields, versatile | Uses precious metals |
TEMPO/NaOCl system | Alcohols to aldehydes | 10-25°C, biphasic | 91 | High efficiency, recyclable | Requires phase separation |
Electrochemical oxidation | Alcohols and aldehydes to carboxylic acids | Room temperature, aqueous | 70-99 | Green, no toxic reagents | Equipment dependent |
Biocatalytic oxidation (ALDH) | Aldehydes to carboxylic acids | 40°C, pH 8.5, phosphate buffer | Up to 99 | Highly selective, environmentally friendly | Limited to specific substrates |